Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Compared to Morpholine Analogs
The target compound exhibits a calculated LogP of 6.78 and a predicted Caco-2 permeability classification of 'high' based on its physicochemical properties . In contrast, the closest direct analog, 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine, has a lower calculated LogP (estimated 5.2–5.8) due to the presence of an oxygen atom in the morpholine ring, which increases polarity and reduces predicted passive membrane diffusion . The difference in LogP (ΔLogP ≈ 1.0–1.5 units) translates to a substantial predicted difference in membrane permeability, with the piperidine derivative expected to traverse lipid bilayers more readily.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Membrane Permeability |
|---|---|
| Target Compound Data | Calculated LogP = 6.78; LogSW = -6.76; tPSA = 12.5 Ų; predicted Caco-2 permeability: high |
| Comparator Or Baseline | 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine: Calculated LogP ≈ 5.2–5.8 (estimated based on morpholine oxygen contribution); tPSA ≈ 21.5 Ų; predicted Caco-2 permeability: moderate |
| Quantified Difference | ΔLogP ≈ 1.0–1.5 units (higher for target compound); ΔtPSA ≈ +9 Ų (lower for target compound) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and US EPA EPISuite estimation methods |
Why This Matters
Higher predicted membrane permeability is a critical selection criterion for compounds intended for cell-based assays or in vivo studies where efficient cellular uptake is required.
